d-Alanyl-l-alanine

Catalog No.
S524960
CAS No.
1115-78-2
M.F
C6H12N2O3
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
d-Alanyl-l-alanine

CAS Number

1115-78-2

Product Name

d-Alanyl-l-alanine

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1

InChI Key

DEFJQIDDEAULHB-DMTCNVIQSA-N

SMILES

CC(C(=O)NC(C)C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Ala-Ala, alanyl-D-alanine, alanylalanine, alanylalanine, (D)-isomer, alanylalanine, (D-Ala)-(L-Ala)-isomer, alanylalanine, (L)-isomer, alanylalanine, (L-Ala)-(D-Ala)-isomer, alanylalanine, (L-Ala)-(DL-Ala)-isomer, D-Ala-D-Ala, D-alanine, D-alanyl-, D-alanine, L-alanyl-, D-alanyl-D-alanine, D-alanyl-L-alanine, D-alanylalanine, di-L-alanine, dialanine, dialanine, D,D-, H-Ala-Ala-OH, H-D-Ala-D-Ala-OH, L-alanine, D-alanyl-, L-alanyl-D-alanine, L-alanyl-L-alanine, N-D-alanyl-L-alanine, N-L-alanyl-D-alanine, NSC-89598

Canonical SMILES

CC(C(=O)NC(C)C(=O)[O-])[NH3+]

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C)C(=O)[O-])[NH3+]

Description

The exact mass of the compound d-Alanyl-l-alanine is 160.0848 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bacterial Cell Wall Synthesis

d-Alanyl-l-alanine plays a crucial role in building the cell walls of bacteria. These walls consist of peptidoglycan, a polymer made of sugar chains linked by short peptide chains. Notably, the terminal peptide in most bacterial peptidoglycan is D-Ala-D-Ala. Enzymes called D-alanine-D-alanine ligases (DDLs) synthesize D-Ala-D-Ala, which is then incorporated into the peptidoglycan by transpeptidases [1]. This process is essential for bacterial survival and growth.

  • Source:

Target for Antibacterial Drugs

Due to its critical role in bacterial cell wall synthesis, D-Ala-D-Ala is a target for certain antibiotic classes, such as vancomycin and teicoplanin. These antibiotics bind specifically to the D-Ala-D-Ala moiety, preventing the formation of a functional peptidoglycan layer. This disrupts bacterial cell wall integrity, leading to cell death [2]. Research on D-Ala-D-Ala is ongoing to develop new and more effective antibiotics that target this essential bacterial component.

  • Source:

Potential Applications in Other Areas

  • Enzyme function: D-Alanyl-l-alanine might be involved in the regulation or activity of certain enzymes.
  • Peptide synthesis: It could serve as a building block for the synthesis of other peptides with specific biological functions.

d-Alanyl-l-alanine is a dipeptide composed of D-alanine and L-alanine linked by a peptide bond. This compound exhibits a unique structure due to the mixed chirality of its constituent amino acids, which is uncommon in naturally occurring peptides. The D-alanine component has the amino group positioned to the right of the central carbon atom, while the L-alanine has it on the left. This specific arrangement allows d-Alanyl-l-alanine to function as a zwitterion at physiological pH, carrying both positive and negative charges within the molecule .

The primary biological significance of d-Alanyl-l-alanine lies in its role as a precursor in the biosynthesis of peptidoglycan, a crucial component of bacterial cell walls. The terminal peptide in most bacterial peptidoglycan structures is D-Ala-D-Ala, which is synthesized from d-Alanyl-l-alanine by specific ligases . This dipeptide is not commonly found in proteins but is synthesized by certain bacteria and can also be produced in laboratory settings.

d-Ala-l-Ala plays a crucial role in bacterial cell wall synthesis. It serves as a precursor for the formation of peptidoglycan, a major component of the bacterial cell wall that provides rigidity and protection []. Enzymes in the bacteria specifically recognize and incorporate d-Ala-l-Ala into the peptidoglycan network.

The synthesis and breakdown of d-Alanyl-l-alanine involve several key reactions:

  • Synthesis:
    • d-Alanyl-l-alanine can be synthesized through enzymatic or chemical methods. The enzymatic route often involves alanine racemase, which interconverts L-alanine and D-alanine using pyridoxal 5’-phosphate as a coenzyme .
    • A general reaction for its formation can be represented as:
      D Alanine+L Alanined Alanyl l alanine\text{D Alanine}+\text{L Alanine}\rightarrow \text{d Alanyl l alanine}
  • Hydrolysis:
    • d-Alanyl-l-alanine can undergo hydrolysis to yield its constituent amino acids:
      d Alanyl l alanine+H2OD Alanine+L Alanine\text{d Alanyl l alanine}+\text{H}_2\text{O}\rightarrow \text{D Alanine}+\text{L Alanine}
  • Transpeptidation:
    • In bacterial cell wall synthesis, d-Alanyl-l-alanine is incorporated into peptidoglycan through transpeptidation reactions catalyzed by enzymes such as D-alanine-D-alanine ligases and transpeptidases .

d-Alanyl-l-alanine plays a critical role in bacterial physiology, particularly in cell wall synthesis. It serves as a precursor for D-Ala-D-Ala, which is essential for forming cross-links in the peptidoglycan layer. This structural integrity is vital for bacterial survival, making d-Alanyl-l-alanine an important target for antibiotics like vancomycin and teicoplanin, which inhibit cell wall synthesis by binding to D-Ala-D-Ala .

Research has indicated that alterations in the availability of d-Alanyl-l-alanine can influence antibiotic resistance mechanisms in various bacterial species, highlighting its significance in microbial biochemistry .

Several methods are employed to synthesize d-Alanyl-l-alanine:

  • Enzymatic Synthesis:
    • Utilizing alanine racemase for the interconversion of amino acids.
    • D-Alanyl-D-alanine ligases facilitate the incorporation of d-Alanyl-l-alanine into peptidoglycan.
  • Chemical Synthesis:
    • Chemical methods may involve nucleophilic substitution reactions where precursors like 2-bromopropionic acid react with ammonia to yield racemic mixtures of D- and L-alanines, which can then be combined to form d-Alanyl-l-alanine .
  • Biotechnological Approaches:
    • Certain bacteria are capable of synthesizing d-Alanyl-l-alanine naturally, providing avenues for biotechnological production.

The primary applications of d-Alanyl-l-alanine include:

  • Antibiotic Development: Its role in peptidoglycan synthesis makes it a focal point for developing new antibiotics targeting bacterial infections.
  • Biochemical Research: Used as a model compound to study enzyme kinetics and mechanisms involved in peptide bond formation and hydrolysis.
  • Synthetic Biology: Investigated for potential applications in engineering bacteria with modified cell wall properties.

Studies on d-Alanyl-l-alanine interactions focus primarily on its role as a substrate for various enzymes involved in bacterial cell wall biosynthesis. Research has demonstrated that:

  • Enzymes such as dd-peptidases exhibit specificity towards d-Alanyl-l-alanine during transpeptidation reactions .
  • The binding interactions between d-Alany-l-alanine and antibiotics like vancomycin have been extensively studied to understand resistance mechanisms in bacteria .

Several compounds share structural or functional similarities with d-Alanyl-l-alanine. Here are some notable examples:

Compound NameStructure TypeUnique Features
D-Ala-D-AlaDipeptideDirectly involved in peptidoglycan cross-linking
L-Ala-L-AlaDipeptideHomochiral; not typically involved in bacterial cell walls
D-Lys-D-AlaDipeptideContains lysine; involved in different bacterial structures
N-acetylmuramyl-L-alanylaspartatePeptide derivativePart of peptidoglycan; involved in immune response

d-Alanyl-l-alanine's uniqueness lies in its mixed chirality and specific role as a precursor for D-Ala-D-Ala, distinguishing it from other dipeptides that do not participate directly in peptidoglycan synthesis .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.3

Exact Mass

160.0848

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C7641UJG3Q

Dates

Modify: 2023-08-15
1: Jungwirth J, Šebestík J, Šafařík M, Kapitán J, Bouř P. Quantitative Determination of Ala-Ala Conformer Ratios in Solution by Decomposition of Raman Optical Activity Spectra. J Phys Chem B. 2017 Sep 28;121(38):8956-8964. doi: 10.1021/acs.jpcb.7b07154. Epub 2017 Sep 18. PubMed PMID: 28853886.
2: Stelzl LS, Hummer G. Kinetics from Replica Exchange Molecular Dynamics Simulations. J Chem Theory Comput. 2017 Aug 8;13(8):3927-3935. doi: 10.1021/acs.jctc.7b00372. Epub 2017 Jul 21. PubMed PMID: 28657736.
3: Peter EK, Shea JE. An adaptive bias - hybrid MD/kMC algorithm for protein folding and aggregation. Phys Chem Chem Phys. 2017 Jul 5;19(26):17373-17382. doi: 10.1039/c7cp03035e. PubMed PMID: 28650060.
4: Nascimento TP, Sales AE, Porto TS, Costa RMPB, Breydo L, Uversky VN, Porto ALF, Converti A. Purification, biochemical, and structural characterization of a novel fibrinolytic enzyme from Mucor subtilissimus UCP 1262. Bioprocess Biosyst Eng. 2017 Aug;40(8):1209-1219. doi: 10.1007/s00449-017-1781-3. Epub 2017 May 12. PubMed PMID: 28500420.
5: Lanza G, Chiacchio MA. Quantum Mechanics Approach to Hydration Energies and Structures of Alanine and Dialanine. Chemphyschem. 2017 Jun 20;18(12):1586-1596. doi: 10.1002/cphc.201700149. Epub 2017 Apr 26. PubMed PMID: 28371186.
6: Kim SJ, Singh M, Sharif S, Schaefer J. Desleucyl-Oritavancin with a Damaged d-Ala-d-Ala Binding Site Inhibits the Transpeptidation Step of Cell-Wall Biosynthesis in Whole Cells of Staphylococcus aureus. Biochemistry. 2017 Mar 14;56(10):1529-1535. doi: 10.1021/acs.biochem.6b01125. Epub 2017 Mar 3. PubMed PMID: 28221772; PubMed Central PMCID: PMC5508972.
7: Xie L, Shen L, Chen ZN, Yang M. Efficient free energy calculations by combining two complementary tempering sampling methods. J Chem Phys. 2017 Jan 14;146(2):024103. doi: 10.1063/1.4973607. PubMed PMID: 28088161.
8: Ihara K, Sato K, Hori H, Makino Y, Shigenobu S, Ando T, Isogai E, Yoneyama H. Expression of the alaE gene is positively regulated by the global regulator Lrp in response to intracellular accumulation of l-alanine in Escherichia coli. J Biosci Bioeng. 2017 Apr;123(4):444-450. doi: 10.1016/j.jbiosc.2016.11.015. Epub 2017 Jan 3. PubMed PMID: 28057466.
9: Chang JD, Foster EE, Yang H, Kim SJ. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis. Biochemistry. 2017 Jan 31;56(4):612-622. doi: 10.1021/acs.biochem.6b00774. Epub 2017 Jan 17. PubMed PMID: 28040891.
10: Lee SJ, Jang JH, Yoon GY, Kang DR, Park HJ, Shin SJ, Han HD, Kang TH, Park WS, Yoon YK, Soh BY, Jung ID, Park YM. Mycobacterium abscessus D-alanyl-D-alanine dipeptidase induces the maturation of dendritic cells and promotes Th1-biased immunity. BMB Rep. 2016 Oct;49(10):554-559. PubMed PMID: 27439605; PubMed Central PMCID: PMC5227297.
11: Xing M, Simmonds RS, Timkovich R. Solution structure of the Cys74 to Ala74 mutant of the recombinant catalytic domain of Zoocin A. Proteins. 2017 Jan;85(1):177-181. doi: 10.1002/prot.25178. Epub 2016 Oct 24. PubMed PMID: 27699884.
12: Miki Y, Okazaki S, Asano Y. Engineering an ATP-dependent D-Ala:D-Ala ligase for synthesizing amino acid amides from amino acids. J Ind Microbiol Biotechnol. 2017 May;44(4-5):667-675. doi: 10.1007/s10295-016-1833-8. Epub 2016 Sep 1. PubMed PMID: 27585794.
13: Wang Y, Wang J, Zhao H, Zhang J, Zhang T, Zeng J, Zhou W, Zhang C. Assessment of enzyme measurement procedures in China through a trueness verification program. Clin Chim Acta. 2016 Oct 1;461:98-102. doi: 10.1016/j.cca.2016.07.008. Epub 2016 Jul 15. PubMed PMID: 27425848.
14: Qiao Q, Zhang HD, Huang X. Enhancing pairwise state-transition weights: A new weighting scheme in simulated tempering that can minimize transition time between a pair of conformational states. J Chem Phys. 2016 Apr 21;144(15):154107. doi: 10.1063/1.4946793. PubMed PMID: 27389209.
15: Munegumi T. Epimerization of Alanyl-Alanine Induced by γ-Rays Irradiation in Aqueous Solutions. Orig Life Evol Biosph. 2017 Mar;47(1):69-82. doi: 10.1007/s11084-016-9507-0. Epub 2016 May 31. PubMed PMID: 27245350.
16: Katsube S, Sato K, Ando T, Isogai E, Yoneyama H. Secretion of d-alanine by Escherichia coli. Microbiology. 2016 Jul;162(7):1243-52. doi: 10.1099/mic.0.000305. Epub 2016 May 6. PubMed PMID: 27166225.
17: Li W, Ma A. Reaction mechanism and reaction coordinates from the viewpoint of energy flow. J Chem Phys. 2016 Mar 21;144(11):114103. doi: 10.1063/1.4943581. PubMed PMID: 27004858; PubMed Central PMCID: PMC4798989.
18: Zheng W, de Sancho D, Best RB. Modulation of Folding Internal Friction by Local and Global Barrier Heights. J Phys Chem Lett. 2016 Mar 17;7(6):1028-34. doi: 10.1021/acs.jpclett.6b00329. Epub 2016 Mar 7. PubMed PMID: 26947615; PubMed Central PMCID: PMC5578457.
19: Hamada Y. A novel N-terminal degradation reaction of peptides via N-amidination. Bioorg Med Chem Lett. 2016 Apr 1;26(7):1690-5. doi: 10.1016/j.bmcl.2016.02.058. Epub 2016 Feb 21. PubMed PMID: 26916439.
20: Almeida GG, Cordeiro JM, Martín ME, Aguilar MA. Conformational Changes of the Alanine Dipeptide in Water-Ethanol Binary Mixtures. J Chem Theory Comput. 2016 Apr 12;12(4):1514-24. doi: 10.1021/acs.jctc.5b00952. Epub 2016 Mar 4. PubMed PMID: 26910305.

Explore Compound Types